![molecular formula C21H21N3O5 B15316010 (1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)
(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylcarbamamido group, a benzamido group, and a hydroxy-indene carboxylic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, including the formation of the cyclopropylcarbamamido group, the benzamido group, and the hydroxy-indene carboxylic acid moiety.
Formation of Cyclopropylcarbamamido Group: This step involves the reaction of cyclopropylamine with a suitable carbamoyl chloride under controlled conditions to form the cyclopropylcarbamamido group.
Formation of Benzamido Group: The benzamido group is synthesized by reacting benzoyl chloride with an appropriate amine in the presence of a base such as triethylamine.
Formation of Hydroxy-Indene Carboxylic Acid Moiety: This moiety is formed through a series of reactions starting from indene, involving hydroxylation and carboxylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amido groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
- **Ox
Propriétés
Formule moléculaire |
C21H21N3O5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(1S,2S)-1-[[4-(cyclopropylcarbamoylamino)benzoyl]amino]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C21H21N3O5/c25-17-3-1-2-14-15(17)10-16(20(27)28)18(14)24-19(26)11-4-6-12(7-5-11)22-21(29)23-13-8-9-13/h1-7,13,16,18,25H,8-10H2,(H,24,26)(H,27,28)(H2,22,23,29)/t16-,18+/m0/s1 |
Clé InChI |
HULQKGAWTDMSSA-FUHWJXTLSA-N |
SMILES isomérique |
C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)N[C@H]3[C@H](CC4=C3C=CC=C4O)C(=O)O |
SMILES canonique |
C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3C(CC4=C3C=CC=C4O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15315954.png)
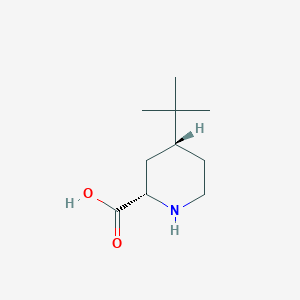

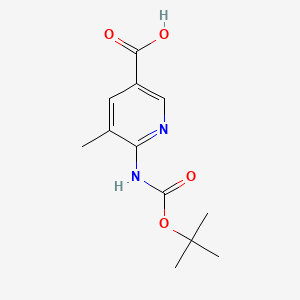
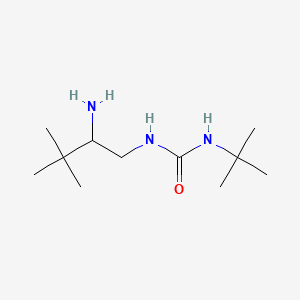
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)

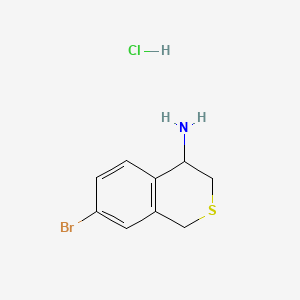
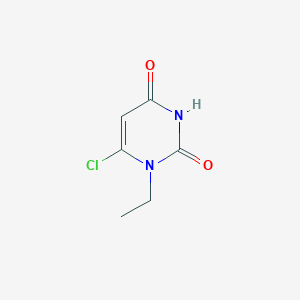
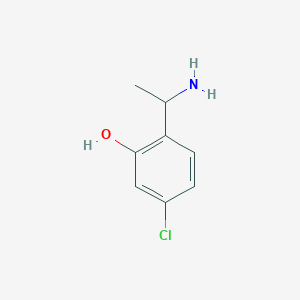


![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]methanaminehydrochloride](/img/structure/B15316024.png)
